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Compound of Interest

Compound Name: Ngx-267

Cat. No.: B022173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ngx-267, a selective M1

muscarinic acetylcholine receptor agonist investigated for its therapeutic potential in

neurodegenerative and autoimmune diseases. This document synthesizes publicly available

data on its synonyms, mechanism of action, clinical and preclinical findings, and relevant

experimental protocols.

Synonyms and Alternative Names
Ngx-267 is known by several alternative names and identifiers in scientific literature and

databases. A clear understanding of these synonyms is crucial for a comprehensive literature

search and data consolidation.

Identifier Type Name/Identifier Source

Alternative Names AF-267B, AF267B, NGX267 PubChem, DrugBank[1]

NSC001, NI004
Alzheimer's Drug Discovery

Foundation[2]

IUPAC Name

(2S)-2-ethyl-8-methyl-1-thia-

4,8-diazaspiro[4.5]decan-3-

one

PubChem[1]

CAS Number 503431-81-0 PubChem[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b022173?utm_src=pdf-interest
https://www.benchchem.com/product/b022173?utm_src=pdf-body
https://www.benchchem.com/product/b022173?utm_src=pdf-body
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/NSC001_%28drug_in_development%29.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9069568/
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/NSC001_%28drug_in_development%29.pdf
https://www.alzdiscovery.org/uploads/cognitive_vitality_media/NSC001_%28drug_in_development%29.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action
Ngx-267 is a selective agonist of the M1 muscarinic acetylcholine receptor (mAChR), a G-

protein coupled receptor predominantly expressed in the central nervous system. Its

therapeutic effects are believed to stem from the activation of M1 receptor signaling cascades,

which play a critical role in cognitive processes and are implicated in the pathophysiology of

Alzheimer's disease.

Activation of the M1 receptor by Ngx-267 is linked to two primary neuroprotective pathways:

Modulation of Amyloid Precursor Protein (APP) Processing: Ngx-267 promotes the non-

amyloidogenic processing of APP. It achieves this by increasing the activity of α-secretase

(ADAM17/TACE) and decreasing the levels of β-secretase (BACE1)[1]. This shifts APP

cleavage towards the production of the soluble and neuroprotective sAPPα fragment,

thereby reducing the formation of the neurotoxic amyloid-beta (Aβ) peptides, Aβ40 and

Aβ42, which are the primary components of amyloid plaques in Alzheimer's disease.

Reduction of Tau Hyperphosphorylation: The M1 receptor activation cascade involves the

modulation of several kinases, including the inhibition of glycogen synthase kinase 3 beta

(GSK-3β). GSK-3β is a primary kinase responsible for the hyperphosphorylation of the tau

protein. By inhibiting GSK-3β, Ngx-267 reduces the formation of neurofibrillary tangles,

another pathological hallmark of Alzheimer's disease.

Furthermore, there is evidence suggesting a crosstalk between M1 receptor activation and the

Wnt signaling pathway. Activation of the M1 receptor can lead to the inhibition of GSK-3β, a key

negative regulator of the Wnt/β-catenin pathway. This results in the stabilization and nuclear

translocation of β-catenin, which can promote the transcription of genes involved in neuronal

survival and synaptic plasticity.

Preclinical and Clinical Data
Ngx-267 has been evaluated in both preclinical animal models and early-phase human clinical

trials for Alzheimer's disease and Sjögren's syndrome.

Preclinical Findings
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Study Model Key Findings Reference

3xTg-AD Mice

Treatment with AF267B (1 or 3

mg/kg/day, i.p.) for 10 weeks

resulted in no adverse health

changes.

Alzheimer's Drug Discovery

Foundation

Hypercholesterolemic Rabbits
AF267B treatment decreased

brain Aβ levels.

Alzheimer's Drug Discovery

Foundation

Cholinotoxin-treated Rabbits

AF267B treatment decreased

CSF Aβ42 levels and removed

vascular Aβ42 deposition from

the cortex.

Alzheimer's Drug Discovery

Foundation

Clinical Trial Data
Alzheimer's Disease

A Phase I, double-blind, placebo-controlled, single ascending dose study was conducted in 26

healthy elderly volunteers (65-80 years old). The study found that Ngx-267 was well-tolerated

at single doses up to and including 15 mg. Another Phase I study in healthy younger adult

males established a maximally tolerated single dose of 35 mg, with adverse events reported at

a 45 mg dose. A Phase 1b study in healthy elderly individuals demonstrated a significant

reduction in cerebrospinal fluid (CSF) phosphorylated tau at position 181 (p-tau181), a key

biomarker of tau pathology in Alzheimer's disease. However, specific quantitative data on the

percentage of reduction and statistical significance have not been publicly disclosed.

Sjögren's Syndrome

A Phase II, double-blind, randomized, placebo-controlled, crossover study was conducted in 26

patients with xerostomia (dry mouth) associated with Sjögren's syndrome. The study found that

single oral doses of 10 mg, 15 mg, and 20 mg of Ngx-267 significantly increased salivary flow

production compared to placebo. While the increase was reported as statistically significant,

detailed quantitative data on the mean salivary flow rates for each dosage group are not

publicly available.

Pharmacokinetics
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In a study involving 3xTg-AD mice, the apparent elimination half-life of Ngx-267 was estimated

to be between 6.58 and 7.57 hours. Detailed pharmacokinetic parameters in humans, such as

clearance and volume of distribution, are not readily available in the public domain.

Adverse Events

Across the early-phase clinical trials, reported adverse events were generally mild to moderate

and included headache, salivary hypersecretion, sweating, and gastrointestinal issues.

Experimental Protocols
Detailed, step-by-step protocols for experiments specifically involving Ngx-267 are not

extensively published. However, based on the known mechanism of action, the following are

representative protocols for key assays used to characterize M1 muscarinic receptor agonists.

M1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., Ngx-267) to the M1

muscarinic acetylcholine receptor.

Materials:

Cell membranes from a cell line stably expressing the human M1 receptor (e.g., CHO-K1 or

HEK293 cells).

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) as the radiolabeled antagonist.

Test compound (Ngx-267) at various concentrations.

Non-specific binding control: Atropine (a high-affinity muscarinic antagonist) at a high

concentration (e.g., 1 µM).

Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

96-well filter plates.

Scintillation cocktail and a microplate scintillation counter.
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Procedure:

Prepare serial dilutions of the test compound (Ngx-267) in the assay buffer.

In a 96-well plate, add the assay buffer, cell membranes, and a fixed concentration of the

radioligand ([³H]-NMS, typically at a concentration close to its Kd).

Add the different concentrations of the test compound or the vehicle (for total binding) or

atropine (for non-specific binding).

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120

minutes).

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing

with ice-cold assay buffer to remove unbound radioligand.

Allow the filters to dry, then add the scintillation cocktail to each well.

Quantify the radioactivity in each well using a microplate scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd),

where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Cerebrospinal Fluid (CSF) p-tau181
Objective: To quantify the concentration of tau protein phosphorylated at threonine 181 in CSF

samples.

Materials:

CSF samples collected from study participants.
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Enzyme-linked immunosorbent assay (ELISA) kit specific for p-tau181 (e.g., INNOTEST

PHOSPHO-TAU(181P)).

Microplate reader capable of measuring absorbance at the appropriate wavelength.

Standard laboratory equipment (pipettes, tubes, etc.).

Procedure:

CSF Collection: Collect CSF via lumbar puncture following a standardized protocol to

minimize pre-analytical variability. This includes using polypropylene tubes and standardizing

the time from collection to storage.

Sample Processing: Centrifuge the CSF samples to remove any cellular debris. Aliquot the

supernatant into cryovials and store at -80°C until analysis.

ELISA Procedure (following manufacturer's instructions):

Prepare the required reagents, standards, and controls provided in the kit.

Add the standards, controls, and CSF samples to the wells of the microplate pre-coated

with a capture antibody.

Incubate the plate to allow the p-tau181 in the samples to bind to the capture antibody.

Wash the plate to remove unbound substances.

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

Incubate to allow the detection antibody to bind to the captured p-tau181.

Wash the plate again to remove unbound detection antibody.

Add a substrate solution that will react with the enzyme to produce a colored product.

Stop the reaction and measure the absorbance of each well using a microplate reader.

Data Analysis:
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Generate a standard curve by plotting the absorbance values of the standards against

their known concentrations.

Determine the concentration of p-tau181 in the CSF samples by interpolating their

absorbance values on the standard curve.

Perform statistical analysis to compare p-tau181 levels between different treatment

groups.

Visualizations
Signaling Pathways
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Ngx-267 Action

Cellular Response
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Preclinical Evaluation

Clinical Development
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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